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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of natural product chemistry and drug discovery, sesquiterpene lactones stand

out for their diverse biological activities. This guide provides a comparative overview of two

such compounds: 11(13)-dehydroivaxillin (DHI) and Ivalin. While the initial aim was to directly

compare DHI with its dihydro derivative, 11,13-Dihydroivalin, a thorough literature search

revealed a significant lack of specific experimental data for the latter. Therefore, this guide will

utilize data available for the parent compound, Ivalin, as a proxy to facilitate a meaningful

comparison.

Chemical Structures and Properties
Feature

11(13)-Dehydroivaxillin
(DHI)

Ivalin

Chemical Formula C₁₅H₂₀O₄ C₁₅H₂₀O₃

Molecular Weight 264.32 g/mol 248.32 g/mol [1]

CAS Number 87441-73-4 5938-03-4[1]

Key Structural Features

Contains an α-methylene-γ-

lactone group and additional

epoxide functionalities.

Possesses an α-methylene-γ-

lactone group within a

eudesmane framework.[1][2]
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Biological Activity and Mechanism of Action
Both 11(13)-dehydroivaxillin and Ivalin have demonstrated significant potential in preclinical

studies, particularly in the realm of oncology and inflammation. Their biological activities are

largely attributed to the presence of the α-methylene-γ-lactone moiety, a reactive Michael

acceptor that can interact with biological nucleophiles such as cysteine residues in proteins.

11(13)-Dehydroivaxillin (DHI)
DHI has emerged as a potent agent against non-Hodgkin's lymphoma (NHL).[3] Its mechanism

of action is multifaceted, primarily targeting key signaling pathways involved in cancer cell

proliferation and survival.

Inhibition of NF-κB Signaling: DHI has been shown to directly interact with and inhibit

IKKα/IKKβ, key kinases in the NF-κB signaling cascade. This inhibition prevents the

degradation of IκBα and subsequent nuclear translocation of NF-κB, a transcription factor

crucial for the survival of many lymphoid malignancies.[3]

Modulation of PI3K/AKT and ERK Pathways: The compound also influences other critical

survival pathways, such as PI3K/AKT and ERK, although the effects can be cell-type

dependent.[3]

Anti-proliferative and Pro-apoptotic Effects: By targeting these pathways, DHI induces growth

inhibition and apoptosis in NHL cells.[3]

Antiplasmodial Activity: DHI has also demonstrated in vivo antiplasmodial activity.[3]

Ivalin
Ivalin has been investigated for its cytotoxic and anti-inflammatory properties.

Cytotoxicity: Ivalin exhibits significant cytotoxic effects against various cancer cell lines,

including hepatocellular carcinoma and breast cancer cells.[2][4] Its cytotoxicity is attributed

to its ability to act as a microtubule inhibitor, leading to cell proliferation inhibition.[2]

Anti-inflammatory Activity: Like many sesquiterpene lactones, Ivalin is expected to possess

anti-inflammatory properties, likely through the inhibition of the NF-κB pathway, a common

mechanism for this class of compounds.[5][6][7]
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Effects on the Cytoskeleton: Studies have shown that Ivalin can cause disorganization and

aggregation of desmin, a cytoskeletal intermediate filament in myocytes.[8]

Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of

11(13)-dehydroivaxillin and Ivalin.

Table 1: In Vitro Cytotoxicity Data
Compound Cell Line Assay IC₅₀ / EC₅₀ (µM) Reference

11(13)-

Dehydroivaxillin

(DHI)

Daudi (Burkitt's

lymphoma)
Not Specified Approx. 2.5 [3]

NAMALWA

(Burkitt's

lymphoma)

Not Specified Approx. 1.25 [3]

SU-DHL-4

(DLBCL)
Not Specified Approx. 5 [3]

SU-DHL-2

(DLBCL)
Not Specified Approx. 2.5 [3]

Ivalin

SMMC-7721

(Hepatocellular

carcinoma)

MTT 4.34 ± 0.10 [2]

HL-7702 (Normal

liver)
MTT 25.86 ± 0.87 [2]

C2C12 (Mouse

skeletal

myoblast)

MTT 2.7 - 3.3 [8]

H9c2 (Rat

embryonic

cardiac myocyte)

MTT

Not specified, but

less potent than

in C2C12

[8]
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DLBCL: Diffuse large B-cell lymphoma

Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Ivalin were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) viability assay.[8]

Cell Seeding: Mouse skeletal myoblast (C2C12) and rat embryonic cardiac myocyte (H9c2)

cell lines were seeded in 96-well plates at an appropriate density.

Compound Treatment: Cells were exposed to various concentrations of the test compounds

(Ivalin and parthenolide as a comparison) for 24, 48, and 72 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered

saline) was added to each well and incubated for 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at a specific wavelength

(typically between 540 and 570 nm) using a microplate reader.

Data Analysis: The half-maximal effective concentrations (EC₅₀s) were calculated from the

dose-response curves.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the key signaling pathway targeted by 11(13)-dehydroivaxillin

and a general workflow for assessing the cytotoxicity of a compound.

Caption: DHI inhibits the NF-κB signaling pathway.
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Caption: General workflow for in vitro cytotoxicity assessment.
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Both 11(13)-dehydroivaxillin and Ivalin demonstrate promising biological activities, particularly

as potential anti-cancer and anti-inflammatory agents. DHI shows specificity towards lymphoma

cells by targeting the NF-κB, PI3K/AKT, and ERK pathways. Ivalin exhibits broader cytotoxicity

against different cancer cell types, acting as a microtubule disruptor. The lack of specific data

for 11,13-Dihydroivalin highlights a gap in the current research landscape. Future studies

directly comparing these and other related sesquiterpene lactones are warranted to fully

elucidate their therapeutic potential and structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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